dolabelide C

Description

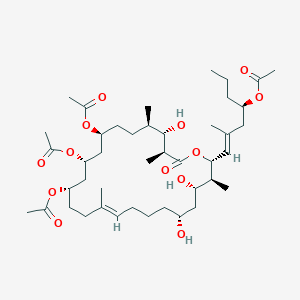

Structure

2D Structure

Properties

Molecular Formula |

C43H72O13 |

|---|---|

Molecular Weight |

797 g/mol |

IUPAC Name |

[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-10,12-diacetyloxy-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,20,22-trihydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-8-yl] acetate |

InChI |

InChI=1S/C43H72O13/c1-11-14-36(52-31(7)44)21-27(3)22-41-29(5)40(49)23-35(48)16-13-12-15-26(2)17-19-37(53-32(8)45)24-39(55-34(10)47)25-38(54-33(9)46)20-18-28(4)42(50)30(6)43(51)56-41/h15,22,28-30,35-42,48-50H,11-14,16-21,23-25H2,1-10H3/b26-15+,27-22+/t28-,29+,30+,35-,36-,37+,38+,39+,40+,41-,42+/m1/s1 |

InChI Key |

YSRKJBBLDLGINZ-YRKRXSSCSA-N |

Isomeric SMILES |

CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)\C)O)O)C)/C)OC(=O)C |

Canonical SMILES |

CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)O)C)C)OC(=O)C |

Synonyms |

dolabelide C |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Dolabelide C

Advanced Crystallographic and Diffraction Methodologies for Stereochemical Confirmation

The definitive determination of the complex three-dimensional structure of dolabelide C, particularly its absolute stereochemistry, presented a significant challenge. While single-crystal X-ray diffraction is a powerful method for unambiguous structural elucidation, obtaining suitable crystals of a complex natural product isolated in minute quantities can be difficult.

In the original study, the absolute stereochemistry of this compound was not determined by direct crystallographic analysis of the natural product itself. Instead, it was established through chemical correlation with dolabelide A, a related and previously known macrolide whose stereochemistry had been established. acs.org This was supplemented by the application of the modified Mosher method, a chemical derivatization and NMR-based technique used to deduce the absolute configuration of chiral alcohols. academie-sciences.fr

The unequivocal confirmation of the assigned structure of this compound was later solidified through its total synthesis. researchgate.net In this context, X-ray crystallography played an indispensable, albeit indirect, role. Synthetic chemists often rely on crystallographic analysis of key synthetic intermediates to verify stereochemistry at critical junctures of a complex synthesis. By preparing stereochemically defined fragments of the target molecule and confirming their three-dimensional structure via X-ray diffraction, the stereochemistry of the final natural product is confirmed with a high degree of certainty.

Several research groups undertaking the total synthesis of this compound and its analogues have employed this strategy. For instance, during the first total synthesis of this compound reported by Hanson and colleagues, key intermediates were synthesized and their structures were rigorously confirmed by detailed spectroscopic analysis and X-ray crystallography. acs.orgku.eduku.edu Similarly, studies focused on preparing specific, complex fragments of the this compound structure, such as the C16–C30 segment, have also utilized crystallographic techniques to characterize intermediates and confirm the success of stereoselective reactions. acs.orgresearchgate.net This approach, where crystallography is applied to synthetic building blocks, is a cornerstone of modern natural product synthesis and structural verification.

The table below summarizes the methodologies applied to confirm the stereostructure of this compound, highlighting the complementary nature of spectroscopic, chemical, and crystallographic methods.

| Structural Feature | Methodology Used | Purpose | Reference |

| Gross Structure | 2D NMR, HRFABMS | Determination of atom connectivity and molecular formula | acs.org |

| Absolute Stereochemistry (Initial) | Chemical correlation with Dolabelide A | Assignment of absolute configuration by relating to a known compound | acs.org |

| Absolute Stereochemistry (Initial) | Modified Mosher Method | Determination of the absolute configuration of stereogenic centers bearing hydroxyl groups | academie-sciences.fr |

| Stereochemistry of Synthetic Intermediates | Single-Crystal X-ray Diffraction | Unambiguous confirmation of the 3D structure of key fragments during total synthesis | acs.orgku.edu |

| Overall Structural Confirmation | Total Synthesis | Definitive proof of the assigned structure by constructing the molecule from simpler precursors | researchgate.net |

Investigation of Dolabelide C Biological Activity and Mechanistic Insights

In Vitro Cellular Bioactivity Evaluation Methodologies

The primary method to assess the biological activity of dolabelide C has been through in vitro cytotoxicity assays against cancer cell lines.

The most frequently reported cell line used for evaluating the cytotoxicity of this compound is the human cervical cancer cell line, HeLa-S3. gla.ac.ukacs.orgku.edunih.gov This cell line is a staple in cancer research and provides a standardized model for assessing the potential of anticancer compounds. While specific culture conditions are not extensively detailed in the primary literature concerning this compound itself, standard cell culture practices for HeLa-S3 cells are implied.

Initial investigations into the bioactivity of this compound and its analogs relied on measuring their half-maximal inhibitory concentration (IC50) to quantify cytotoxic effects. acs.orgnih.gov this compound exhibited an IC50 value of 1.9 μg/mL against HeLa-S3 cells. gla.ac.ukacs.orgku.edu This fundamental assay provides a quantitative measure of a compound's potency in inhibiting cell growth or inducing cell death.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Dolabelide A | HeLa-S3 | 6.3 | acs.orgku.edunih.gov |

| Dolabelide B | HeLa-S3 | 1.3 | acs.orgku.edu |

| This compound | HeLa-S3 | 1.9 | gla.ac.ukacs.orgku.edu |

| Dolabelide D | HeLa-S3 | 1.5 | acs.orgku.edunih.gov |

Exploration of Molecular Targets and Intracellular Pathways

Despite its promising cytotoxic activity, the precise mechanism of action for this compound remains largely unknown. ku.edunih.govamanote.com Research into its molecular targets and the intracellular pathways it affects is still in the early stages.

To date, specific receptor binding studies and definitive target identification for this compound have not been reported in the reviewed literature. The complexity of its structure and the challenges in its synthesis have likely been contributing factors to the limited progress in this area. gla.ac.ukgla.ac.uk

There is currently no published data from specific enzyme inhibition or activation assays for this compound. Elucidating whether this compound directly interacts with and modulates the activity of key enzymes involved in cell proliferation or survival is a critical area for future research.

Detailed analyses of the downstream signaling cascades affected by this compound are not yet available. Understanding how this macrolide influences cellular signaling pathways, such as those involved in apoptosis or cell cycle regulation, will be crucial in unraveling its cytotoxic mechanism. ulb.ac.be The total synthesis of this compound has been a significant focus, which is a necessary precursor to producing sufficient quantities for in-depth mechanistic studies. ku.edursc.orgresearchgate.net

Mechanistic Elucidation of Biological Actions

While the cytotoxic potential of this compound is established, detailed investigations into its precise mechanism of action are still in nascent stages. Much of the current literature acknowledges that the specific molecular pathways through which it exerts its effects remain largely unknown. amanote.com

Cellular Phenotype Analysis Beyond Cytotoxicity

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Initial studies demonstrated its potent effect on HeLa S3 cervical cancer cells. acs.orgacs.org However, detailed analyses of other cellular phenotypes induced by this compound have not been extensively reported in peer-reviewed literature. Such studies would typically involve observing changes in cell morphology, adhesion, migration, and the integrity of the cytoskeleton, but this specific information for this compound is not currently available.

| Compound | Cell Line | Cytotoxicity (IC₅₀) |

| This compound | HeLa S₃ | 1.9 µg/mL |

| Dolabelide D | HeLa S₃ | 1.5 µg/mL |

Investigation of Apoptotic and Non-Apoptotic Cell Death Pathways

The way in which a cytotoxic compound induces cell death is a critical aspect of its mechanism. Cell death can occur through various programmed pathways, most notably apoptosis, or through other non-apoptotic routes like necroptosis or autophagic cell death. nih.gov For many cancer cells, resistance to traditional therapies develops through the evasion of apoptosis. ulb.ac.be Therefore, compounds that can trigger non-apoptotic cell death are of significant interest. nih.gov

In the context of this compound, specific studies to determine whether it induces apoptosis (characterized by caspase activation and DNA fragmentation) or non-apoptotic cell death have not yet been published. Elucidating this would be a crucial step in understanding its therapeutic potential and could reveal advantages in treating apoptosis-resistant cancers. ulb.ac.be

Modulation of Cell Cycle Progression

Many cytotoxic agents exert their effects by interfering with the cell cycle, causing arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which ultimately prevents cell proliferation and can lead to cell death. nih.gov For example, other marine-derived natural products have been shown to cause cell cycle arrest at the G2/M phase. researchgate.net

However, specific research detailing the effects of this compound on cell cycle progression in cancer cells has not been reported. Such an investigation, typically conducted using techniques like flow cytometry, would be necessary to determine if this compound targets the cell division machinery. researchgate.net

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues of this compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into which parts of a molecule are essential for its biological activity. These studies rely on the synthesis of various analogues, where specific parts of the molecule are modified, and the subsequent evaluation of their biological efficacy. mdpi.com

Design Principles for Systematic Structural Modifications

The successful total synthesis of this compound is the critical first step that enables SAR studies. acs.org The design of synthetic analogues of complex natural products like this compound is generally guided by several key principles:

Simplification of the Core Structure: The 24-membered macrolide ring is synthetically challenging to construct. Analogues with smaller or simplified ring structures could be easier to produce and may help identify the minimal core required for activity.

Modification of Side Chains: The molecule possesses several side chains and functional groups, including hydroxyl and acetate (B1210297) moieties. Systematically altering or removing these groups can help determine their contribution to the molecule's cytotoxic potency and its interaction with its cellular target.

Stereochemical Variation: this compound has numerous stereocenters. Synthesizing stereoisomers (diastereomers or enantiomers) is a classical approach to understanding the importance of the molecule's three-dimensional shape for its biological function. acs.org

Probing Key Functional Groups: The ester linkages and trisubstituted olefins are key features. Analogues that alter the geometry or chemical nature of these groups can reveal their role in the mechanism of action. rsc.org

These principles allow for the systematic exploration of the chemical space around the natural product, with the goal of identifying a "pharmacophore"—the essential features responsible for its biological effect. researchgate.net

Correlation Between Structural Features and Biological Efficacy

A comprehensive SAR study involves synthesizing a library of analogues based on the principles above and testing their biological activity, typically by measuring their IC₅₀ values against one or more cell lines. The data is then analyzed to draw correlations between specific structural changes and the resulting changes in potency.

For this compound, while the completion of its total synthesis has made such studies feasible, detailed reports correlating systematic structural modifications with biological efficacy have not been published in the scientific literature. For related compounds, such as the aplyronines, SAR studies have successfully identified that both the macrolide ring and the side chain are essential for strong cytotoxicity. nih.gov A similar systematic investigation for this compound would be invaluable for its development as a potential therapeutic lead but remains a future research goal.

Computational and Theoretical Chemistry Studies on Dolabelide C

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the 24-membered macrolactone ring in dolabelide C results in a multitude of possible conformations that can influence its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore the accessible conformational space of such large and flexible molecules. nih.govfrontiersin.org

MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution or within a lipid bilayer, mimicking physiological conditions. nih.gov These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. The resulting trajectories can be analyzed to identify low-energy conformations, understand the transitions between them, and calculate various structural and dynamic properties. frontiersin.org For a molecule like this compound, understanding its preferred solution-phase conformation is crucial, as this is the conformation that is likely to interact with its biological target.

Key Research Findings from Conformational Studies of Similar Macrolides:

| Parameter Studied | Typical Findings | Implication for this compound |

| Dominant Conformations | Identification of a few low-energy conformers that are predominantly populated in solution. | The biological activity of this compound is likely dictated by a specific subset of its possible conformations. |

| Intramolecular Hydrogen Bonding | Presence of stable intramolecular hydrogen bonds that rigidify the macrocyclic backbone. | These interactions could play a crucial role in pre-organizing the molecule for binding to its target. |

| Flexibility of Side Chains | Certain regions of the macrolide exhibit higher flexibility than others. | The flexible regions may be important for the initial recognition and binding process with a biological receptor. |

This table is generated based on typical findings for macrolide conformational analysis and represents a hypothetical application to this compound.

Quantum Mechanical Studies for Reaction Mechanism Elucidation in Synthesis

The total synthesis of this compound is a formidable challenge due to its numerous stereocenters and complex functionalities. nih.govnih.gov Quantum mechanical (QM) calculations, particularly density functional theory (DFT), can be instrumental in understanding and optimizing key steps in its synthesis. diva-portal.org

QM methods can be used to model the transition states and intermediates of critical reactions, such as the macrocyclization step or the formation of stereogenic centers. diva-portal.orgchemistryworld.com By calculating the activation energies of different reaction pathways, chemists can predict the feasibility and selectivity of a reaction, guiding the choice of reagents and reaction conditions. For instance, in the synthesis of this compound, QM studies could be employed to rationalize the stereochemical outcome of aldol (B89426) reactions or to understand the regioselectivity of olefin metathesis reactions used for the macrocyclization. nih.govorganic-chemistry.org

In Silico Modeling of Ligand-Target Interactions

While the precise biological target of this compound remains to be fully elucidated, its cytotoxicity suggests that it interacts with a key cellular component. nih.gov In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable for predicting and characterizing the interactions between a small molecule like this compound and its potential protein targets. nih.govlongdom.orgbiotech-asia.org

Molecular docking can be used to predict the binding mode of this compound to a known or hypothesized target protein. longdom.org This involves computationally placing the ligand into the binding site of the protein and scoring the different poses based on their predicted binding affinity. biotech-asia.org The results of docking studies can generate hypotheses about the mechanism of action of this compound, which can then be tested experimentally.

Following docking, MD simulations can be used to study the dynamic stability of the predicted ligand-protein complex and to refine the binding mode. longdom.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more detailed picture of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mit.edu

Hypothetical In Silico Modeling Workflow for this compound:

| Step | Description | Expected Outcome |

| Target Identification | Homology modeling or use of known structures of proteins implicated in cytotoxicity. | A 3D model of a potential protein target. |

| Molecular Docking | Docking of a library of this compound conformers to the predicted binding site of the target. | A ranked list of potential binding poses with associated binding scores. |

| Molecular Dynamics Simulations | MD simulations of the most promising this compound-protein complexes. | Assessment of the stability of the complex and identification of key binding interactions. |

| Binding Free Energy Calculations | Use of methods like MM/PBSA or MM/GBSA to estimate the binding free energy. | A quantitative prediction of the binding affinity. |

This table outlines a general workflow for in silico modeling and its hypothetical application to this compound.

Prediction of Spectroscopic Properties and Absolute Configuration

Computational chemistry plays a crucial role in the structural elucidation of complex natural products. The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and electronic circular dichroism (ECD) spectra, can aid in the assignment of the correct structure and absolute configuration. nih.gov

For this compound, with its multiple stereocenters, determining the absolute configuration is a significant challenge. nih.gov QM calculations can be used to predict the NMR and ECD spectra for different possible diastereomers. nih.gov By comparing the calculated spectra with the experimental data, the most likely structure and absolute configuration can be determined. This approach is particularly valuable when crystallographic data is unavailable.

For example, DFT calculations can be used to compute the NMR chemical shifts of the carbon and proton atoms in a proposed structure of this compound. The agreement between the calculated and experimental shifts, often evaluated using a statistical parameter like the mean absolute error, can provide strong evidence for the correctness of the proposed structure.

Future Directions and Advanced Research Perspectives for Dolabelide C

Development of Next-Generation Stereoselective Synthetic Methodologies

The total synthesis of dolabelide C has been a significant endeavor, pushing the boundaries of modern synthetic organic chemistry. nih.govresearchgate.netnih.gov Existing strategies have laid a robust foundation, yet there remains ample opportunity for the development of more efficient and versatile next-generation methodologies.

Current successful syntheses have prominently featured phosphate (B84403) tether-mediated approaches and ring-closing metathesis (RCM) as key macrocyclization strategies. nih.govresearchgate.netnih.govbc.edu The phosphate tether methodology, for instance, has been instrumental in constructing the complex 1,3-anti-diol subunits through selective cleavage pathways and regioselective olefin reductions. nih.govresearchgate.netnih.gov Similarly, RCM has been employed for the crucial formation of the 24-membered macrolactone, although challenges such as stereoselectivity and byproduct formation have been noted. bc.edunih.gov

Future research in this area should focus on:

Advanced Metathesis Strategies: Investigating new ruthenium or molybdenum catalysts for RCM that offer superior stereoselectivity (E/Z selectivity) for the trisubstituted olefins and are more tolerant of the various functional groups present in advanced intermediates. bc.eduunistra.fr Silicon-tethered RCM has shown promise in controlling the geometry of trisubstituted olefins and could be further optimized for the this compound framework. gla.ac.ukrsc.org

Convergent and Modular Approaches: Designing more convergent synthetic routes that allow for the late-stage coupling of complex fragments. This would facilitate the rapid synthesis of a library of this compound analogues for structure-activity relationship (SAR) studies. The disconnection into C1-C14 and C15-C30 subunits is a logical starting point for such strategies. nih.govnih.govku.edu

Table 1: Key Synthetic Strategies and Intermediates in this compound Synthesis

| Strategy/Intermediate | Description | Key Features | References |

| Phosphate Tether-Mediated Synthesis | Utilizes bicyclic phosphates as building blocks to construct 1,3-anti-diol subunits. | Employs selective cleavage, regioselective reduction, and cross-metathesis. | nih.govresearchgate.netnih.govku.edursc.org |

| Ring-Closing Metathesis (RCM) | A key macrocyclization step to form the 24-membered ring. | Challenges in stereoselectivity of the trisubstituted olefin. | bc.edunih.gov |

| C1-C14 Subunit | A key fragment in the convergent synthesis of this compound. | Synthesis has been achieved via various stereoselective methods. | ku.eduacs.orgnih.govthieme-connect.com |

| C15-C30 Subunit | The other major fragment required for the total synthesis. | Construction has been approached using phosphate tethers and other strategies. | nih.govnih.govku.eduacs.orgresearchgate.net |

| Yamaguchi Esterification | A method used for the coupling of the C1-C14 and C15-C30 fragments. | Avoids epimerization at the C2 position. | nih.gov |

In-Depth Exploration of Novel Biological Mechanisms and Targets

Despite its potent cytotoxicity, the precise mechanism of action of this compound remains unknown. nih.govnih.govamanote.com This knowledge gap represents a significant opportunity for future biological investigations. Elucidating the molecular target(s) and downstream cellular pathways affected by this compound is crucial for its potential development as a therapeutic agent or a biological probe.

Future research directions should include:

Target Identification Studies: Employing modern chemical biology approaches such as affinity chromatography, activity-based protein profiling (ABPP), and proteomics to identify the cellular binding partners of this compound.

Mechanism of Action Elucidation: Once a target is identified, detailed biochemical and cellular assays will be necessary to understand how this compound modulates its function. This could involve studies on enzyme kinetics, protein-protein interactions, or cellular signaling pathways.

SAR Studies: The synthesis of a focused library of this compound analogues, guided by the development of next-generation synthetic methodologies, will be essential to probe the pharmacophore of the molecule. This will help in identifying the key structural features responsible for its biological activity.

Table 2: Biological Activity of Dolabelide Family

| Compound | IC50 (HeLa-S3 cells) | Source Organism | References |

| Dolabelide A | 6.3 µg/mL | Dolabella auricularia | nih.govnih.gov |

| Dolabelide B | 1.3 µg/mL | Dolabella auricularia | nih.govnih.gov |

| This compound | 1.9 µg/mL | Dolabella auricularia | nih.govgla.ac.uknih.govamanote.comnih.gov |

| Dolabelide D | 1.5 µg/mL | Dolabella auricularia | nih.govnih.govnih.gov |

Biosynthetic Investigations and Pathway Elucidation

The biosynthesis of macrolides is a fascinating area of research, typically involving large, modular polyketide synthases (PKSs). annualreviews.orgnih.gov While the general principles of macrolide biosynthesis are understood, the specific pathway leading to this compound has not been elucidated. The sea hare Dolabella auricularia is the source of dolabelides, but it is widely believed that the true producers are symbiotic microorganisms. mdpi.com

Future research in this area should aim to:

Identify the Producing Organism: Isolate and culture symbiotic microorganisms from Dolabella auricularia to identify the true biosynthetic source of this compound.

Genome Sequencing and Bioinformatic Analysis: Once the producing organism is identified, its genome can be sequenced to find the PKS gene cluster responsible for this compound synthesis.

Heterologous Expression and Pathway Engineering: The identified PKS gene cluster could be expressed in a heterologous host, such as E. coli or Streptomyces, to confirm its role in this compound production and to potentially engineer the pathway to produce novel analogues.

Chemo-Enzymatic Approaches to Access this compound and Analogues

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for the synthesis of complex natural products. rsc.orgrsc.orgbeilstein-journals.org This approach could provide a more efficient and sustainable route to this compound and its analogues.

Future research should explore:

Enzymatic Desymmetrization and Kinetic Resolution: Utilizing lipases and other hydrolases for the enantioselective acylation or hydrolysis of key intermediates to install stereocenters with high efficiency. rsc.org

Biocatalytic Macrocyclization: Investigating the use of thioesterase (TE) domains from PKSs to catalyze the final macrocyclization step, which could offer improved yields and selectivity compared to purely chemical methods. rsc.org

Directed Evolution of Enzymes: Engineering enzymes with tailored substrate specificities and catalytic activities to accommodate the complex structure of this compound intermediates.

Application of this compound Scaffolds in Chemical Biology Probes

The potent biological activity and complex structure of this compound make it an attractive scaffold for the development of chemical biology probes. These probes can be invaluable tools for studying cellular processes and validating drug targets.

Future directions in this area include:

Development of Photoaffinity Probes: Incorporating photoreactive groups (e.g., benzophenones, diazirines) into the this compound structure to allow for covalent cross-linking to its cellular targets upon photoactivation.

Synthesis of Tagged Analogues: Attaching reporter tags (e.g., biotin, fluorescent dyes) to non-essential positions of the this compound scaffold to facilitate the visualization and isolation of its binding partners.

Fragment-Based Drug Discovery: Utilizing key structural motifs from this compound as starting points for the design of smaller, more synthetically accessible fragments that retain biological activity.

Q & A

Q. What are the key structural features of dolabelide C, and how are they validated experimentally?

this compound is a 24-membered macrolide containing multiple stereocenters, ester groups, and a trisubstituted C24-C25 olefin. Structural validation relies on:

- Mass spectrometry (MS): A molecular ion peak at m/z 796.4973 confirms its molecular weight. Isotopic patterns (e.g., +H, +Na adducts) and fragmentation peaks (e.g., m/z 783.4, 791.4) aid in structural assignment .

- Synthetic intermediates: Fragments like the C1-C14 and C15-C30 subunits are synthesized and characterized via NMR and MS to verify stereochemistry .

Q. What is the reported cytotoxic activity of this compound, and how does it compare to related macrolides?

this compound exhibits cytotoxicity against HeLa-S3 cells with an IC50 of 1.9 µg/mL, intermediate between dolabelide A (6.3 µg/mL) and B/D (1.3–1.5 µg/mL). However, its mechanism remains uncharacterized, contrasting with some dolabelides that target actin polymerization .

Q. What retrosynthetic strategies are employed for this compound?

Retrosynthesis divides the molecule into the C1-C14 and C15-C30 fragments. Key disconnections include:

- Acid coupling: Joins the C1 carboxylic acid to the C21/C23 carbinol centers.

- Ring-closing metathesis (RCM): Forms the C14/C15 trisubstituted olefin, guided by precedent from dolabelide D synthesis .

Advanced Research Questions

Q. How do stereochemical complexities in this compound impact synthetic routes?

The molecule’s 11 stereocenters necessitate precise asymmetric catalysis and chiral pool strategies. For example:

Q. What methodological challenges arise in forming trisubstituted olefins during macrocyclization?

The C14/C15 and C24/C25 olefins require highly controlled RCM or CM conditions:

Q. How can contradictory data on enone isomer reactivity in CM be resolved?

Evidence indicates Z-enones are superior to E-enones for CM efficiency. To address variability:

- Isomer purity assessment: Use NOESY NMR or HPLC to confirm enone geometry pre-reaction.

- Computational modeling: Predict transition-state energies to rationalize reactivity differences .

Q. What strategies are used to validate synthetic this compound against natural isolates?

- Comparative spectroscopy: Match [13]C/[1]H NMR shifts, optical rotation, and MS/MS profiles with natural samples.

- Bioactivity correlation: Ensure synthetic batches replicate natural product cytotoxicity (e.g., HeLa-S3 IC50 ~1.9 µg/mL) .

Methodological Guidelines

- Stereochemical analysis: Employ Mosher’s method, X-ray crystallography, or DP4+ NMR calculations to assign configurations .

- Data contradiction resolution: Use orthogonal techniques (e.g., isotopic labeling, kinetic studies) to reconcile conflicting reactivity or bioactivity data .

- Macrocycle synthesis: Prioritize late-stage RCM/CM to minimize epimerization and preserve stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.